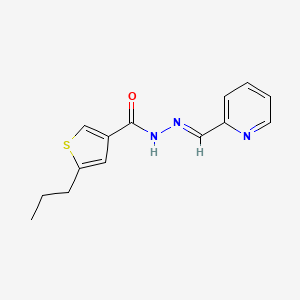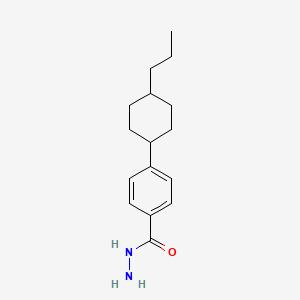
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as PPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPTC belongs to the class of hydrazide derivatives and is known for its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling pathway.
Mechanism of Action
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide inhibits the activity of PTP1B by binding to its catalytic site and forming a covalent bond with the active site cysteine residue. This leads to the inactivation of PTP1B and the subsequent activation of insulin signaling pathway. This compound also inhibits the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound also reduces body weight and adiposity in obese mice. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by inhibiting the activity of various signaling pathways. Moreover, this compound has anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is its specificity towards PTP1B and other protein tyrosine phosphatases, which makes it a potential therapeutic agent with minimal side effects. This compound is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Moreover, the long-term effects of this compound on various physiological systems are not well understood, which warrants further research.
Future Directions
There are several future directions for research on 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide. One of the major areas of research is the development of this compound analogs with improved solubility and efficacy. Moreover, the long-term effects of this compound on various physiological systems need to be further studied to assess its safety and efficacy as a therapeutic agent. Furthermore, the potential of this compound as a therapeutic agent for various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, needs to be explored. Finally, the role of this compound in regulating other signaling pathways and its potential as a drug target for other diseases needs to be investigated.
Synthesis Methods
The synthesis of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide involves the reaction of 2-pyridinecarboxaldehyde and 5-propylthiophene-2-carboxylic acid hydrazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The chemical structure of this compound is confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. PTP1B is a negative regulator of insulin signaling pathway, and its inhibition by this compound leads to increased insulin sensitivity and glucose uptake in cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been reported to have anti-inflammatory and neuroprotective effects.
Properties
IUPAC Name |
5-propyl-N-[(E)-pyridin-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-5-13-8-11(10-19-13)14(18)17-16-9-12-6-3-4-7-15-12/h3-4,6-10H,2,5H2,1H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDRVJTKASQCJ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)




![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)


![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
